Cas no 1190-73-4 (N-Acetylcysteamine)

N-Acetylcysteamine structure
N-Acetylcysteamine structure
商品名:N-Acetylcysteamine
CAS番号:1190-73-4
MF:C4H9NOS
メガワット:119.185359716415
MDL:MFCD00037831
CID:140850
PubChem ID:14484

N-Acetylcysteamine 化学的及び物理的性質

名前と識別子

    • Acetamide,N-(2-mercaptoethyl)-
    • N-(2-Mercaptoethyl)acetamide
    • N-ACETYL CYSTEAMINE
    • 2-Acetamidoethanethiol
    • Acetylcysteamine
    • N-(b-Mercaptoethyl)acetamide
    • N-Acetyl-2-mercaptoethylamine
    • N-Acetyl-b-mercaptoethylamine
    • N-Acetylmercaptoethylamine
    • NSC 38835
    • N-(2-Sulfanylethyl)acetamide
    • N-(beta-Mercaptoethyl)acetamide
    • N-Acetylcysteamine
    • Cysteamine, N-acetyl-
    • N-Acetyl cysteamin
    • Cysteamine,N-acetyl
    • Acetamide, N-(2-mercaptoethyl)-
    • Ethanethiol, 2-(acetylamino)-
    • N-Acetyl cysteamin [German]
    • Acetamide, N-(.beta.-mercaptoethyl)-
    • n-(2-mercaptoethyl)-acetamide
    • AXFZADXWLMXITO-UHFFF
    • N-(2-mercapto-ethyl)-acetamide
    • N-ACETYL-.BETA.-MERCAPTOETHYLAMINE
    • SY117216
    • Q27144656
    • 2-acetylaminoethyl mercaptan
    • AKOS006223010
    • 1190-73-4
    • NSC38835
    • ACETAMIDE, N-(beta-MERCAPTOETHYL)-
    • WLN: SH2MV1
    • J-004064
    • AS-60537
    • AT13754
    • Acetamide N-(2-mercaptoethyl)-
    • A892671
    • NSH3F3JX85
    • 4-04-00-01607 (Beilstein Handbook Reference)
    • CHEBI:74410
    • EN300-211454
    • WLZ2883
    • BRN 1743117
    • N-(2-Sulfanylethyl)acetamide #
    • N-acetyl-beta-mercaptoethylamine
    • UNII-NSH3F3JX85
    • thiol N-acetyl-beta-mercaptoethylamine
    • NSC-38835
    • SCHEMBL474178
    • DTXSID90152289
    • MFCD00037831
    • N-Acetylcysteamine, 95%
    • FT-0693701
    • ~{N}-(2-sulfanylethyl)ethanamide
    • W0K
    • MDL: MFCD00037831
    • インチ: 1S/C4H9NOS/c1-4(6)5-2-3-7/h7H,2-3H2,1H3,(H,5,6)
    • InChIKey: AXFZADXWLMXITO-UHFFFAOYSA-N
    • ほほえんだ: SCCNC(C)=O
    • BRN: 1743117

計算された属性

  • せいみつぶんしりょう: 119.040485g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.2
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 119.040485g/mol
  • 単一同位体質量: 119.040485g/mol
  • 水素結合トポロジー分子極性表面積: 30.1Ų
  • 重原子数: 7
  • 複雑さ: 64.7
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.121 g/mL at 25 °C(lit.)
  • ゆうかいてん: 6-7 °C (lit.)
  • ふってん: 138-140 °C/7 mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.511(lit.)
  • ようかいど: 微溶性(33 g/l)(25ºC)、
  • PSA: 67.90000
  • LogP: 0.44320
  • ようかいせい: 未確定
  • じょうきあつ: No data available

N-Acetylcysteamine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-37/39
  • RTECS番号:AC4620000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature

N-Acetylcysteamine 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N-Acetylcysteamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-211454-0.25g
N-(2-sulfanylethyl)acetamide
1190-73-4 94%
0.25g
$39.0 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N66420-5g
N-(2-Mercaptoethyl)acetamide
1190-73-4 95%
5g
¥1832.0 2022-04-27
Ambeed
A987597-5g
N-(2-Mercaptoethyl)acetamide
1190-73-4 85%
5g
$27.0 2025-02-25
TRC
A172225-1000mg
N-Acetylcysteamine
1190-73-4
1g
$ 603.00 2023-04-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A534A-25g
N-Acetylcysteamine
1190-73-4 85%
25g
¥1018.0 2022-06-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N859298-25g
N-Acetylcysteamine
1190-73-4 85%
25g
¥1,749.00 2022-01-10
SHENG KE LU SI SHENG WU JI SHU
sc-253091-1g
N-Acetylcysteamine,
1190-73-4 ≥94%
1g
¥677.00 2023-09-05
Oakwood
106473-250mg
N-Acetylcysteamine
1190-73-4 85%
250mg
$30.00 2024-07-19
Enamine
EN300-211454-5g
N-(2-sulfanylethyl)acetamide
1190-73-4 94%
5g
$290.0 2023-09-16
A2B Chem LLC
AA32209-25g
N-Acetylcysteamine
1190-73-4 85%
25g
$203.00 2024-04-20

N-Acetylcysteamine 関連文献

N-Acetylcysteamineに関する追加情報

Comprehensive Guide to N-Acetylcysteamine (CAS No. 1190-73-4): Properties, Applications, and Industry Trends

N-Acetylcysteamine (CAS 1190-73-4), also known as NACysteamine or Acetylcysteamine, is a sulfur-containing organic compound with a wide range of applications in biochemical research, pharmaceuticals, and cosmetic formulations. This derivative of cysteamine has gained significant attention due to its unique chemical properties, including its ability to act as a thiol donor and its role in modulating oxidative stress pathways. As interest in antioxidant agents and skin barrier enhancers grows, N-Acetylcysteamine has emerged as a compound of interest in both academic and industrial settings.

The molecular structure of N-Acetylcysteamine (C4H9NOS) features an acetyl group bonded to the nitrogen of cysteamine, enhancing its stability compared to its parent compound. This modification improves its bioavailability and makes it a preferred choice in formulations where controlled release of thiol groups is desired. Researchers have explored its potential in hair care products, where it may help reduce keratin damage, and in dietary supplements targeting cellular health. The compound's CAS registry number 1190-73-4 serves as a unique identifier in chemical databases and regulatory documentation worldwide.

Recent studies highlight N-Acetylcysteamine's role in supporting glutathione synthesis, a topic of growing interest in the wellness industry. As consumers increasingly search for "natural antioxidant alternatives" and "skin-repairing ingredients," this compound has found applications in cosmeceutical formulations. Its ability to participate in thiol-disulfide exchange reactions makes it valuable for research into protein folding and enzyme activity modulation, areas that attract significant attention in biochemical and pharmaceutical development.

The production and handling of N-Acetylcysteamine require careful consideration of its physical properties. With a melting point of approximately 66-68°C and good solubility in water and polar organic solvents, it offers formulation flexibility. Manufacturers of specialty chemicals and research reagents often highlight its purity grade (typically 98-99%) as a key quality parameter. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify the identity and purity of CAS 1190-73-4 in commercial samples.

In the context of current market trends, N-Acetylcysteamine has been discussed alongside popular search terms like "anti-aging ingredients" and "cellular detoxification." While not as widely recognized as some mainstream actives, its mechanism of action shares similarities with more familiar compounds like N-acetylcysteine (NAC), which has seen a surge in consumer interest. This positions N-Acetylcysteamine as a potential alternative or complementary ingredient in formulations targeting oxidative stress management.

Quality control standards for N-Acetylcysteamine (CAS 1190-73-4) vary by application, with pharmaceutical-grade material requiring more stringent testing than industrial-grade product. Common specifications include limits on heavy metal content, residual solvents, and related substances. The compound's stability profile recommends storage in cool, dry conditions protected from light, with many suppliers offering material in amber glass containers or foil-lined bags to maintain quality.

From a regulatory perspective, N-Acetylcysteamine is generally regarded as safe for various applications when used appropriately. However, formulators and researchers should consult specific regional regulations for their intended use cases. The compound's EC number (214-861-3) and molecular weight (119.18 g/mol) are frequently referenced in technical documentation and safety data sheets, providing essential information for proper handling and risk assessment.

Emerging research directions for N-Acetylcysteamine include its potential role in bioconjugation chemistry and as a building block for more complex molecules. Its reactive thiol group makes it valuable for creating protein-drug conjugates and other biologically active compounds. These applications align with growing interest in "targeted drug delivery" and "precision medicine" approaches, suggesting potential for expanded use in pharmaceutical development pipelines.

Commercial availability of N-Acetylcysteamine has increased in response to rising demand from multiple sectors. Suppliers typically offer the compound in quantities ranging from gram-scale for research use to kilogram quantities for industrial applications. Pricing varies based on purity grade and purchase volume, with many vendors providing certificates of analysis to verify product specifications. The global market for specialty thiol compounds like N-Acetylcysteamine is projected to grow steadily, driven by expanding applications in life sciences and material chemistry.

For researchers working with N-Acetylcysteamine, proper handling techniques are essential despite its relatively low toxicity profile. Standard laboratory precautions including the use of gloves and eye protection are recommended when working with the pure compound. In aqueous solutions, the thiol group can oxidize over time, suggesting that freshly prepared solutions may be preferable for certain applications requiring maximum reactivity.

The future outlook for N-Acetylcysteamine (CAS 1190-73-4) appears promising as new applications continue to emerge. Its combination of biochemical activity and formulation flexibility positions it as a versatile compound across multiple industries. Ongoing research into its mechanisms of action and potential health benefits may further elevate its profile, particularly in markets focused on preventive health and cosmetic innovation. As scientific understanding of thiol biology advances, N-Acetylcysteamine is likely to remain an important tool for researchers and product developers alike.

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